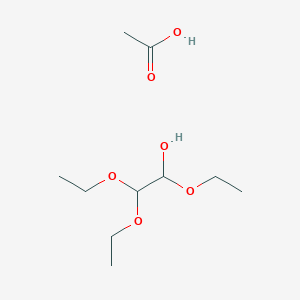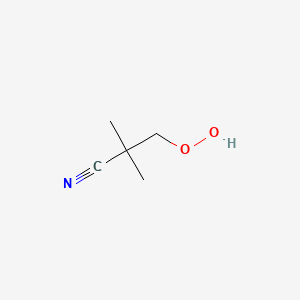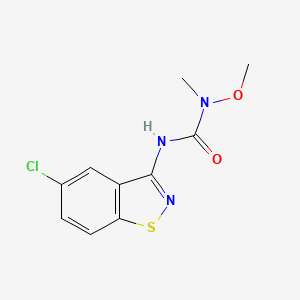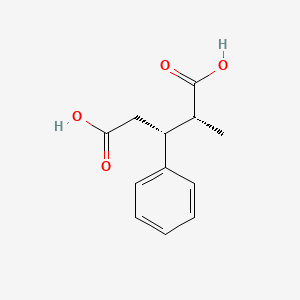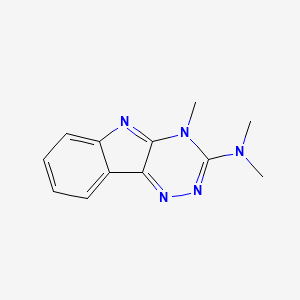![molecular formula C8H16S B14327937 2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene CAS No. 111437-33-3](/img/structure/B14327937.png)
2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene is an organic compound characterized by its unique structure, which includes a butene backbone with a methyl group and an isopropylthio group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene can be achieved through several methods. One common approach involves the alkylation of 2-methyl-4-buten-1-ol with isopropylthiol in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as distillation and purification to isolate the desired product from any by-products.
化学反应分析
Types of Reactions
2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a saturated compound.
Substitution: The isopropylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene involves its interaction with various molecular targets The isopropylthio group can participate in nucleophilic attacks, while the double bond can undergo addition reactions
相似化合物的比较
Similar Compounds
2-Methyl-2-butene: Similar in structure but lacks the isopropylthio group.
4-Methyl-2-pentene: Another similar compound with a different substitution pattern.
Isopropylthiol: Contains the isopropylthio group but lacks the butene backbone.
Uniqueness
2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene is unique due to the presence of both a double bond and an isopropylthio group, which confer distinct reactivity and potential applications compared to its analogs. This combination of functional groups makes it a versatile compound in various chemical transformations and applications.
属性
CAS 编号 |
111437-33-3 |
|---|---|
分子式 |
C8H16S |
分子量 |
144.28 g/mol |
IUPAC 名称 |
2-methyl-4-propan-2-ylsulfanylbut-1-ene |
InChI |
InChI=1S/C8H16S/c1-7(2)5-6-9-8(3)4/h8H,1,5-6H2,2-4H3 |
InChI 键 |
HOGZJDRJVPVYQX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SCCC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)
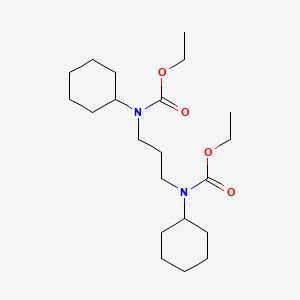
![3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide](/img/structure/B14327890.png)
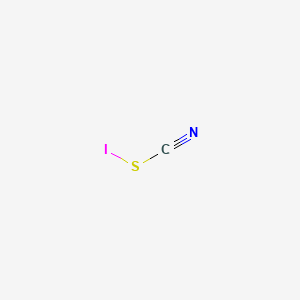
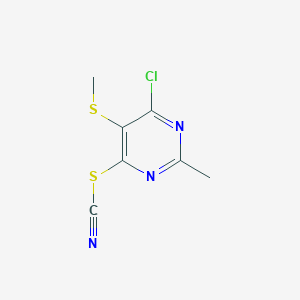
![Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-](/img/structure/B14327906.png)

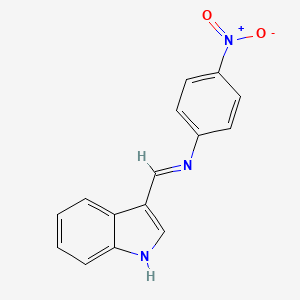
![2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile](/img/structure/B14327923.png)
